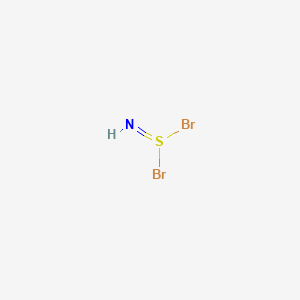
Benzyl (thiocyanato)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (thiocyanato)acetate is an organic compound that features a benzyl group attached to an acetate moiety, with a thiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing benzyl (thiocyanato)acetate involves the thiocyanation of benzylic compounds. A notable approach is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin . This method leverages a free radical reaction pathway to construct the benzylic sp3 C–SCN bond, resulting in high product yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high efficiency and yield. The process may include the use of microwave-promoted nucleophilic substitution of alkyl halides or tosylates with alkali thiocyanates in aqueous media .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (thiocyanato)acetate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkali thiocyanates and triphenylphosphine are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various thiocyanate derivatives.
Oxidation Reactions: Products may include sulfoxides or sulfones.
Reduction Reactions: Products may include thiols or thioethers.
Aplicaciones Científicas De Investigación
Benzyl (thiocyanato)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (thiocyanato)acetate involves its interaction with molecular targets through the thiocyanate group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with target molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Benzyl Isothiocyanate: Shares the benzyl group but has an isothiocyanate functional group instead of thiocyanate.
Benzyl Acetate: Similar structure but lacks the thiocyanate group, making it less reactive in certain chemical reactions.
Uniqueness: Benzyl (thiocyanato)acetate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in research and industry.
Propiedades
Número CAS |
64181-51-7 |
|---|---|
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
benzyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C10H9NO2S/c11-8-14-7-10(12)13-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Clave InChI |
UGWVIMPWUBHOOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)




![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)




